Ethyl 2-cyano-2,3-dimethylbutanoate
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Overview
Description
Ethyl 2-cyano-2,3-dimethylbutanoate is an organic compound with the molecular formula C₉H₁₅NO₂. It is a derivative of butanoic acid and contains both cyano and ester functional groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2,3-dimethylbutanoate can be synthesized through the reaction of ethyl cyanoacetate with 2,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where ethyl cyanoacetate and 2,3-dimethylbutanoyl chloride are combined under controlled conditions. The reaction is monitored to ensure optimal yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various esters and amides.
Scientific Research Applications
Ethyl 2-cyano-2,3-dimethylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2,3-dimethylbutanoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can affect biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3,3-dimethylbutanoate
- Methyl 2-cyano-3,3-dimethylbutanoate
- Ethyl cyanoacetate
Uniqueness
Ethyl 2-cyano-2,3-dimethylbutanoate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. Its combination of cyano and ester groups makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
66569-29-7 |
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Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 2-cyano-2,3-dimethylbutanoate |
InChI |
InChI=1S/C9H15NO2/c1-5-12-8(11)9(4,6-10)7(2)3/h7H,5H2,1-4H3 |
InChI Key |
GJUNTFZOYJRUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C#N)C(C)C |
Origin of Product |
United States |
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